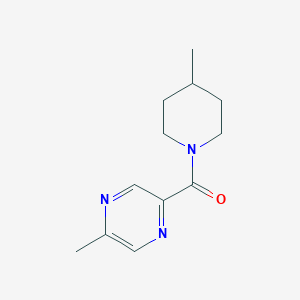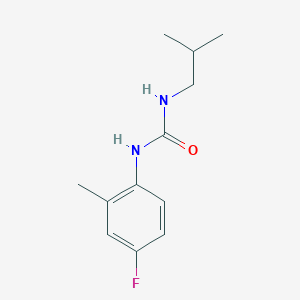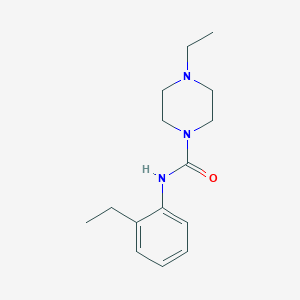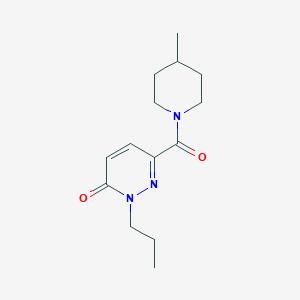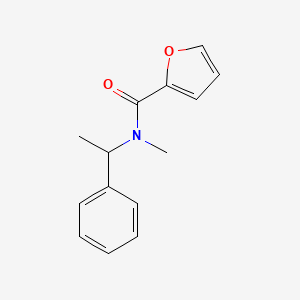![molecular formula C16H28N2O2 B7513683 3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." MDPV is a potent stimulant that has been associated with a range of negative health effects and has been banned in many countries around the world.
Mécanisme D'action
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters and prevents their reuptake, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, euphoria, and hyperactivity.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, and can cause seizures, psychosis, and other negative health effects. MDPV has also been shown to have neurotoxic effects on the brain, leading to long-term changes in brain function and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has been used in laboratory experiments to study the effects of synthetic cathinones on the brain and behavior. Its potency and selectivity for dopamine transporters make it a useful tool for studying the role of dopamine in drug addiction and other neurological disorders. However, the negative health effects associated with MDPV limit its use in laboratory experiments, and alternative compounds with similar properties are being developed.
Orientations Futures
There are several future directions for research on MDPV and other synthetic cathinones. One area of focus is the development of new compounds with similar properties but fewer negative health effects. Another area of focus is the study of the long-term effects of synthetic cathinones on the brain and behavior, including the potential for addiction and other negative outcomes. Finally, research on the use of synthetic cathinones as potential treatments for neurological disorders is an area of ongoing investigation.
Méthodes De Synthèse
MDPV is synthesized through a multi-step process that involves the reaction of piperidine with piperonal to form 4'-methyl-α-pyrrolidinopropiophenone (MPPP), which is then reacted with piperidine-1-carboxylic acid to form MDPV. The synthesis of MDPV is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
MDPV has been used in scientific research to study the effects of synthetic cathinones on the brain and behavior. Studies have shown that MDPV has a high affinity for the dopamine transporter and acts as a potent reuptake inhibitor, leading to increased levels of dopamine in the brain. MDPV has also been shown to have effects on other neurotransmitter systems, including norepinephrine and serotonin.
Propriétés
IUPAC Name |
3-methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-13(2)12-15(19)17-10-6-14(7-11-17)16(20)18-8-4-3-5-9-18/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTDGJQEPKTYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

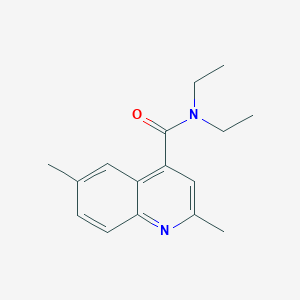
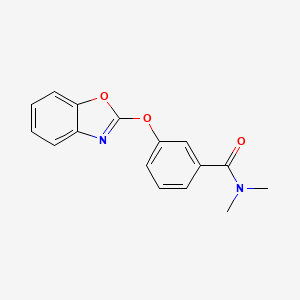
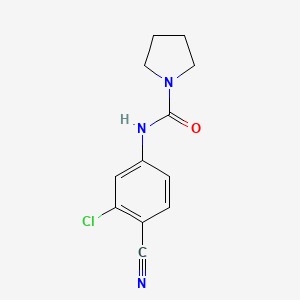
![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
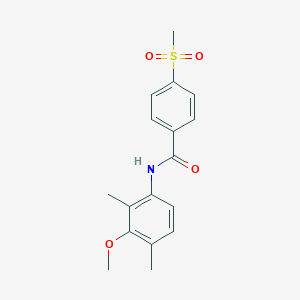
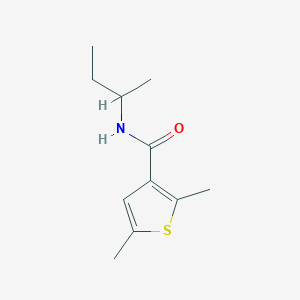
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
